Cas no 191732-72-6 (Lenalidomide)

Lenalidomide 化学的及び物理的性質
名前と識別子
-
- Lenalidomide
- 3-(7-amino-3-oxo-1h-isoindol-2-yl)piperidine-2,6-dione
- LenalidomideLenalidomide
- 1-Oxo-2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline
- 3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
- CC-5013
- Revlimi
- Lenalidomide(other anti-cancers)
- (3S)-3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
- 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
- 3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione
- Lenalidomide (CC-5013)
- Lenalidomide (CC-5013, Revlimid®)
-  
- Arava
- CC5013
- Faslodex
- Fulvestrant
- HWA 486
- ICI182780
- Leflunomid
- Leflunomida
- Leflunomide
- Leflunomidum
- lefunamide
- ZD9238
- ZM182780
- 1-Oxo-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole
- 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- E3 Ligase ligand
- 3-(4-Amino-1-oxoisoindolin-2-yl)piperidin-2,6-dione
- Revlimid
- To the amine
- LenalidoMide-d5
- LenalidoMide (RevliMid)
- CC 5013
- Lenalidomide ,98%
- SGT67 lila@tuskwei.com
- Revimid
- IMiD3
- CDC 501
- Revlimid (lenalidomide)
- 2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-
- Revlimid (TN)
- 3-(4-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- DSSTox_RID_
- GTPL7331
- LENALIDOMIDE [MART.]
- NCGC00167491-04
- BCPP000186
- SW218084-2
- AC-914
- BL164614
- LENALIDOMIDE [WHO-DD]
- 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidine
- CDC-501
- Lenadoamide
- Z1515385074
- SR-01000883999
- IMID-5013
- AB01273975_03
- MFCD07772307
- NSC-747972
- CAS-191732-72-6
- DTXSID8046664
- BCP01390
- Tox21_112492_1
- AKOS005146276
- BP-27972
- Lenalidomida
- Q425681
- HMS3674C05
- Q-101410
- 191732-72-6
- MLS003899194
- 443912-14-9
- FT-0670759
- 3-(4-Amino-1-oxo-2-isoindolinyl)piperidine-2,6-dione
- ENMD-0997
- LENALIDOMIDE [ORANGE BOOK]
- 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione
- KS-1207
- LENALIDOMIDE [VANDF]
- HMS3654G07
- Lenalidomide (USAN/INN)
- GOTYRUGSSMKFNF-UHFFFAOYSA-N
- UNII-F0P408N6V4
- Tox21_112492
- DTXCID6026664
- 2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-1-oxo-2H- isoindol-2-yl)-
- AKOS005174869
- Revlimid (TN) (Celgene)
- AB01273975-02
- lenalidomidum
- AM20050439
- SB66166
- D04687
- NCGC00167491-03
- NSC747972
- NSC 747972
- HY-A0003
- BCP9000847
- LENALIDOMIDE [MI]
- Revlimid, Lenalidomide, CC-5013
- Lenalidomide [USAN]
- 3-(7-Amino-3-oxo-1H-isoindol-2-yl)-piperidine-2,6-dione
- IMiD3 cpd
- NS00003666
- SY047646
- BDBM65454
- 2, 3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-
- 4-amino-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2,3-dihydro-1H-isoindol-1-one
- HSDB 8220
- LENALIDOMIDE (MART.)
- L04AX04
- LENALIDOMIDE [JAN]
- AB01273975-01
- NCGC00167491-01
- SMR002529986
- FT-0659651
- CHEBI:63791
- CCG-264781
- Lenalidomide [USAN:INN:BAN]
- SYP-1512
- NSC703813
- LENALIDOMIDE [EMA EPAR]
- CHEMBL848
- SR-01000883999-1
- SCHEMBL32978
- CDC-5013
- FT-0670758
- NCGC00167491-02
- EN300-118706
- CS-0125
- s1029
- ENMD 0997
- DB00480
- (3RS)-3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
- F0P408N6V4
- C13H13N3O3
- LENALIDOMIDE [INN]
- SCHEMBL1980410
- SCHEMBL26646478
- BRD-A17883755-001-06-1
- ALBB-015321
- STK639603
- Lenalidomide?
- Lenalidomide (JAN/USAN/INN)
-
- MDL: MFCD07772307
- インチ: 1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)
- InChIKey: GOTYRUGSSMKFNF-UHFFFAOYSA-N
- SMILES: O=C1C2C([H])=C([H])C([H])=C(C=2C([H])([H])N1C1([H])C(N([H])C(C([H])([H])C1([H])[H])=O)=O)N([H])[H]
計算された属性
- Exact Mass: 259.095691g/mol
- Surface Charge: 0
- XLogP3: -0.5
- 水素結合ドナー数: 2
- Hydrogen Bond Acceptor Count: 4
- 回転可能化学結合数: 1
- Exact Mass: 259.095691g/mol
- 単一同位体質量: 259.095691g/mol
- Topological Polar Surface Area: 92.5Ų
- Heavy Atom Count: 19
- 複雑さ: 437
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: 8
じっけんとくせい
- Dissociation Constants: pKa1 = 2.31 (primary amine); pKa2 = 11.61 (secondary amine) (est)
- Color/Form: Powder
- 密度みつど: 1.46
- ゆうかいてん: 265-268 °C
- Boiling Point: 614°C at 760 mmHg
- フラッシュポイント: 325.1 °C
- Refractive Index: 1.672
- PSA: 92.50000
- LogP: 0.87770
Lenalidomide Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S26; S36
-
危険物標識:
- HazardClass:IRRITANT
- 储存条件:2-8°C
- Risk Phrases:R36/37/38
Lenalidomide 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Lenalidomide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-218656-10mg |
Lenalidomide, |
191732-72-6 | ≥99% | 10mg |
¥286.00 | 2023-09-05 | |
LKT Labs | L1852-1 g |
Lenalidomide |
191732-72-6 | ≥98% | 1g |
$408.90 | 2023-07-11 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014335-1g |
Lenalidomide |
191732-72-6 | 99% | 1g |
¥32 | 2024-05-25 | |
eNovation Chemicals LLC | D500964-1kg |
3-(4-AMino-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
191732-72-6 | 98% | 1kg |
$3770 | 2023-05-14 | |
eNovation Chemicals LLC | D566382-10g |
Lenalidomide |
191732-72-6 | 97% | 10g |
$340 | 2024-06-05 | |
Enamine | EN300-118706-0.5g |
3-(4-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione |
191732-72-6 | 95% | 0.5g |
$45.0 | 2023-07-07 | |
Enamine | EN300-118706-5.0g |
3-(4-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione |
191732-72-6 | 95% | 5.0g |
$173.0 | 2023-07-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14194-100mg |
Lenalidomide (CC-5013) |
191732-72-6 | 98% | 100mg |
¥1000.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14194-50mg |
Lenalidomide (CC-5013) |
191732-72-6 | 98% | 50mg |
¥744.00 | 2023-09-09 | |
eNovation Chemicals LLC | D500964-2kg |
3-(4-AMino-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
191732-72-6 | 98% | 2kg |
$6020 | 2023-05-14 |
Lenalidomide Suppliers
Lenalidomide 関連文献
-
Ke Li,Craig M. Crews Chem. Soc. Rev. 2022 51 5214
-
Zhi Lin,Christina M. Woo Chem. Soc. Rev. 2022 51 7115
-
Ke Li,Craig M. Crews Chem. Soc. Rev. 2022 51 5214
-
Hannah J. Maple,Nat Clayden,Anne Baron,Callum Stacey,Robert Felix Med. Chem. Commun. 2019 10 1755
-
Weiyan Cheng,Shasha Li,Xueqian Wen,Siyuan Han,Suhua Wang,Han Wei,Zhizhen Song,Yueqin Wang,Xin Tian,Xiaojian Zhang Chem. Commun. 2021 57 12852
-
Chaoguo Cao,Ming He,Liguo Wang,Yuna He,Yu Rao Chem. Soc. Rev. 2022 51 7066
-
Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487
-
Neil P. Grimster RSC Med. Chem. 2021 12 1452
-
Dong Lu,Xin Yu,Hanfeng Lin,Ran Cheng,Erika Y. Monroy,Xiaoli Qi,Meng C. Wang,Jin Wang Chem. Soc. Rev. 2022 51 9243
-
Gang Xue,Jiahui Chen,Lihong Liu,Danli Zhou,Yingying Zuo,Tiancheng Fu,Zhengying Pan Chem. Commun. 2020 56 1521
Lenalidomideに関する追加情報
Lenalidomide (CAS No. 191732-72-6): A Comprehensive Overview
Lenalidomide (CAS No. 191732-72-6) is a derivative of thalidomide, a small molecule immunomodulatory drug (IMiD) that has gained significant attention in the field of oncology and hematology. This compound is widely recognized for its therapeutic potential in treating multiple myeloma, myelodysplastic syndromes (MDS), and other hematological malignancies. The unique properties of lenalidomide make it a valuable addition to the arsenal of drugs used in the management of these conditions.
The chemical structure of lenalidomide is characterized by a substituted phthalimide ring, which confers its immunomodulatory and anti-inflammatory properties. These properties are crucial for its efficacy in various clinical settings. The mechanism of action of lenalidomide involves multiple pathways, including the modulation of cytokine production, enhancement of T-cell and natural killer (NK) cell activity, and inhibition of angiogenesis. These mechanisms collectively contribute to its antitumor effects and make it a versatile therapeutic agent.
In the context of multiple myeloma, lenalidomide has been shown to significantly improve patient outcomes when used in combination with other therapies such as dexamethasone. Clinical trials have demonstrated that this combination therapy can achieve high response rates and prolong progression-free survival (PFS) and overall survival (OS). The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have approved lenalidomide for use in multiple myeloma, particularly in relapsed or refractory cases.
Beyond multiple myeloma, lenalidomide has also shown promise in the treatment of myelodysplastic syndromes (MDS), particularly those associated with a deletion 5q cytogenetic abnormality. In patients with del(5q) MDS, lenalidomide has been effective in reducing red blood cell transfusion dependence and improving overall quality of life. The FDA has approved lenalidomide for this indication based on robust clinical data demonstrating its efficacy and safety.
The safety profile of lenalidomide is an important consideration in its clinical use. Common side effects include neutropenia, thrombocytopenia, fatigue, and rash. However, these adverse events are generally manageable with appropriate monitoring and dose adjustments. To mitigate the risk of teratogenicity, which is a known side effect of thalidomide derivatives, strict risk management programs are in place to ensure that patients understand the potential risks and take necessary precautions.
In recent years, research has expanded to explore the potential applications of lenalidomide in other areas beyond hematological malignancies. Studies have investigated its use in solid tumors such as multiple sclerosis, lupus erythematosus, and chronic lymphocytic leukemia (CLL). Preliminary results from these studies suggest that lenalidomide may have broader therapeutic applications due to its immunomodulatory properties.
The pharmacokinetics of lenalidomide have been well-characterized through extensive clinical studies. It is rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 1-2 hours. The drug has a relatively short half-life, which allows for once-daily dosing. Metabolism primarily occurs via non-enzymatic hydrolysis to an inactive metabolite, which is then excreted renally.
In conclusion, lenalidomide (CAS No. 191732-72-6) is a potent immunomodulatory drug with significant therapeutic potential in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. Its unique mechanism of action and favorable safety profile make it an essential component of modern cancer therapy. Ongoing research continues to explore new applications and combinations involving lenalidomide, further solidifying its position as a cornerstone treatment in oncology and hematology.
191732-72-6 (Lenalidomide) Related Products
- 1515-72-6(N-Butylphthalimide)
- 304-17-6(N-Isopropylphthalimide)
- 77-86-1(Tris(hydroxymethyl)aminoethane)
- 51-06-9(Procainamide)
- 550-44-7(2-Methylisoindole-1,3-dione)
- 50-35-1(Thalidomide)
- 340-90-9(N-Phthaloyl-L-glutamic Acid)
- 19171-19-8(Pomalidomide)
- 164656-23-9(Dutasteride)
- 497147-11-2(N-Hydroxy Pomalidomide)

